![molecular formula C14H18LiNO4S B2954820 lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate CAS No. 2490406-74-9](/img/structure/B2954820.png)
lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is a complex organolithium compound This compound is notable for its unique structure, which includes a lithium ion coordinated with a tetrahydroquinoline ring and a tert-butoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium sulfinate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding a more reactive intermediate.
Substitution: The lithium ion can be substituted with other metal ions or organic groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or metal salts are employed under controlled conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Deprotected tetrahydroquinoline derivatives.
Substitution: Various organometallic compounds.
科学研究应用
Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
作用机制
The mechanism of action of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate involves its interaction with specific molecular targets. The lithium ion can coordinate with various functional groups, altering the electronic properties of the compound. This coordination can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The sulfinate group also plays a role in modulating the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- Lithium(1+)ion1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
- Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-sulfinate
Uniqueness
Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is unique due to the position of the sulfinate group on the quinoline ring. This positioning influences its reactivity and potential applications, distinguishing it from similar compounds. The combination of the tert-butoxycarbonyl group and the sulfinate group also provides a unique set of chemical properties that can be leveraged in various research and industrial applications.
属性
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-7-10-6-4-8-11(12(10)15)20(17)18;/h4,6,8H,5,7,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDQINSUNRCBT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)
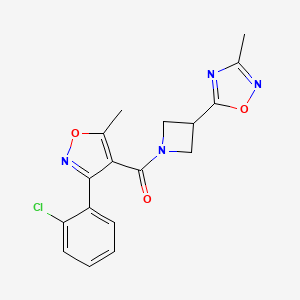
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
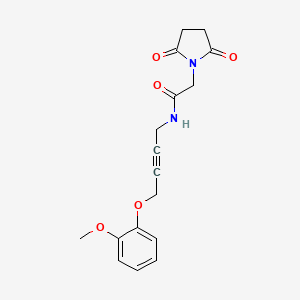
![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)
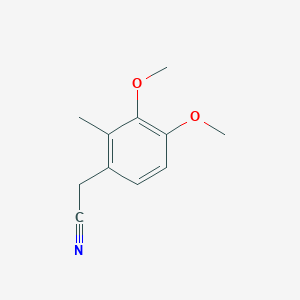
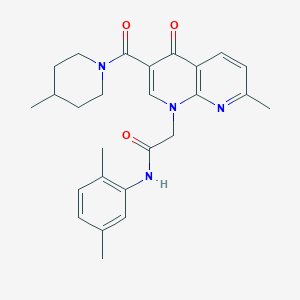
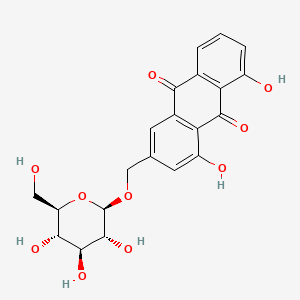
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
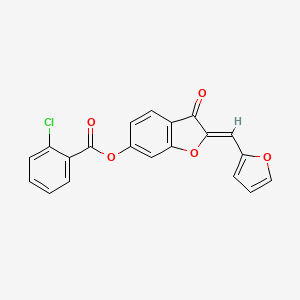
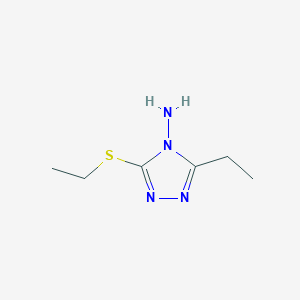
![3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)
![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)
